

Validating Muscarinic M5 Receptor Selectivity: A Comparative Guide

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Compound of Interest		
Compound Name:	(E/Z)-VU0029767	
Cat. No.:	B611726	Get Quote

An important clarification regarding the compound (E/Z)-VU0029767: Initial assessment of the topic suggested an analysis of the M5 muscarinic acetylcholine receptor (mAChR) selectivity of (E/Z)-VU0029767. However, based on the available scientific literature, (E/Z)-VU0029767 is characterized as an allosteric enhancer of M1 muscarinic receptors[1]. Its primary activity is to modulate M1 receptor function by increasing the affinity of agonists[1]. There is no substantial evidence to suggest that it acts as a selective antagonist for the M5 receptor.

This guide will therefore focus on genuine M5 selective antagonists, providing a comparative analysis of their performance and the experimental methods used to validate their selectivity. The development of such selective antagonists is a significant area of research, as the M5 receptor is implicated in various physiological processes, particularly in the central nervous system where it modulates dopamine release[2][3]. The lack of highly selective M5 ligands has historically hindered the elucidation of its specific functions[3][4].

Comparative Analysis of M5 Selective Antagonists

Recent advancements have led to the discovery of potent and selective M5 antagonists. This section compares two such compounds: VU6019650, an orthosteric antagonist, and ML375, a negative allosteric modulator (NAM).



Compo und	Target Site	Human M5 IC50 (nM)	Selectiv ity vs. M1 (fold)	Selectiv ity vs. M2 (fold)	Selectiv ity vs. M3 (fold)	Selectiv ity vs. M4 (fold)	Referen ce
VU60196 50	Orthoster ic	36	>100	>100	>100	>100	[5][6]
ML375	Allosteric	790 (rM5)	Inactive at hM1- M4	Inactive at hM1- M4	Inactive at hM1- M4	Inactive at hM1- M4	[7]

Note: Data for ML375 is shown for the rat M5 receptor (rM5) and its inactivity at human M1-M4 receptors.

Experimental Protocols for Validating M5 Selectivity

The validation of M5 selectivity relies on a combination of binding and functional assays. Below are detailed methodologies for key experiments.

1. Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor subtype and are used to assess selectivity across the M1-M5 receptors.

 Objective: To determine the binding affinity (Ki) of a test compound for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

- Cell membranes prepared from cell lines stably expressing individual human M1, M2, M3,
 M4, or M5 receptors.
- [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist radioligand.
- Test compounds (e.g., VU6019650).
- Non-specific binding control (e.g., atropine at a high concentration).



Binding buffer.

Procedure:

- Incubate cell membranes with a fixed concentration of [3H]-NMS and varying concentrations of the test compound.
- Allow the binding to reach equilibrium.
- Separate bound from unbound radioligand via rapid filtration.
- Quantify the amount of bound radioactivity using liquid scintillation counting.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki value using the Cheng-Prusoff equation.
- Selectivity Determination: The selectivity is determined by comparing the Ki values of the test compound across the five receptor subtypes. A higher fold-selectivity indicates a greater preference for the target receptor.
- 2. Functional Assays (Calcium Mobilization)

Functional assays measure the cellular response to receptor activation or inhibition, providing insights into the compound's efficacy. The M5 receptor typically couples to Gq/11 G-proteins, leading to an increase in intracellular calcium upon activation[4].

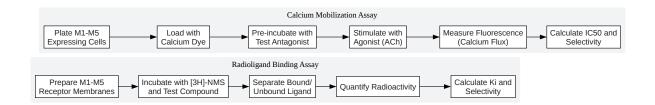
- Objective: To determine the functional potency (IC50) of an antagonist in blocking agonistinduced cellular responses.
- Materials:
 - CHO (Chinese Hamster Ovary) cell lines stably expressing individual human M1-M5 receptors.
 - A muscarinic agonist (e.g., acetylcholine, carbachol).



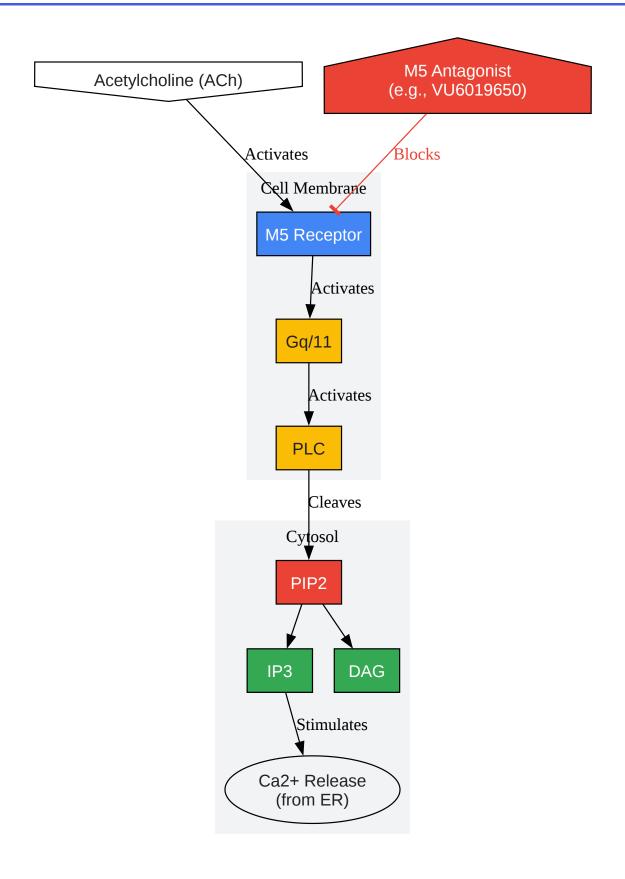
- A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- · Assay buffer.
- Test antagonist.
- Procedure:
 - Plate the cells in a multi-well plate and allow them to grow overnight.
 - Load the cells with the calcium-sensitive dye.
 - Pre-incubate the cells with varying concentrations of the test antagonist.
 - Stimulate the cells with a fixed concentration of a muscarinic agonist (typically the EC80 concentration).
 - Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration, using a kinetic plate reader.
 - The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium response, and an IC50 value is calculated.

Visualizing Experimental Workflows and Signaling Pathways









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